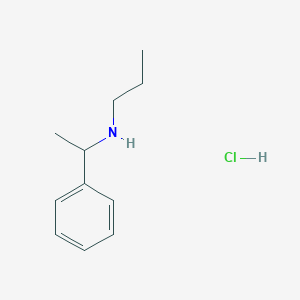
N-(1-Phenylethyl)-1-propanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenylethyl)-1-propanamine hydrochloride is a useful research compound. Its molecular formula is C11H18ClN and its molecular weight is 199.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride has been identified as an orally active, water-soluble neurokinin-1 (h-NK(1)) receptor antagonist. This compound exhibits high affinity and long duration of action, with notable efficacy in pre-clinical tests relevant to emesis and depression treatments. Its synthesis involves the construction of a solubilizing group, highlighting its potential for both intravenous and oral clinical administration (Harrison et al., 2001).
Novel Synthetic Approaches
Research on the synthesis of derivatives related to N-(1-Phenylethyl)-1-propanamine hydrochloride has led to the development of novel therapeutic compounds and analytical methods. For instance, the preparation of diastereoisomeric phosphines as ligands for nickel-catalyzed asymmetric cross-coupling showcases innovative synthetic approaches. These methodologies aim to enhance enantiomeric excess in resultant compounds, which is critical for the development of pharmaceuticals with specific biological activities (Hayashi et al., 1981).
Analytical Techniques in Forensic and Clinical Toxicology
The determination of trace amounts of related compounds in biological samples has significant implications in forensic and clinical toxicology. Advanced analytical techniques, such as molecular-imprinted polymer-based sorbents for solid-phase extraction, have been applied to improve the sensitivity of detection methods. These advancements facilitate the accurate identification of substances and their metabolites, aiding in toxicological analysis and drug monitoring (Bykov et al., 2017).
Antidepressant Compounds
The synthesis and biological evaluation of compounds such as 3,4-Diphenyl-1H-pyrazole-1-propanamine have led to the identification of potential antidepressants with reduced side effects. This line of research is crucial for developing more effective and safer treatments for mental health conditions (Bailey et al., 1985).
Metabolic Studies and Drug Development
Investigations into the metabolism of compounds like S-1, a selective androgen receptor modulator, provide valuable insights into their pharmacokinetic characteristics. Such studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new drugs, informing their development and therapeutic application (Wu et al., 2006).
Safety and Hazards
Future Directions
The future directions for research on “N-(1-Phenylethyl)-1-propanamine hydrochloride” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine or materials science could be investigated .
Mechanism of Action
Target of Action
N-(1-Phenylethyl)-1-propanamine hydrochloride, also known as Phenethylamine, primarily targets the Primary amine oxidase and Trypsin-1 and Trypsin-2 . These targets play a crucial role in various biological processes. Primary amine oxidase is involved in the metabolism of amines, while trypsin-1 and trypsin-2 are serine proteases that play a role in digestion.
Mode of Action
For instance, its interaction with primary amine oxidase could lead to the modulation of amine metabolism .
Biochemical Pathways
It is anticipated that the compound’s interaction with its targets could influence several pathways, particularly those related to amine metabolism and digestion .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by these properties .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For instance, its interaction with primary amine oxidase could lead to changes in amine metabolism, potentially influencing various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
N-(1-phenylethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-9-12-10(2)11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFQDURQIBCXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149499-66-1 |
Source


|
| Record name | (1-phenylethyl)(propyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2957617.png)
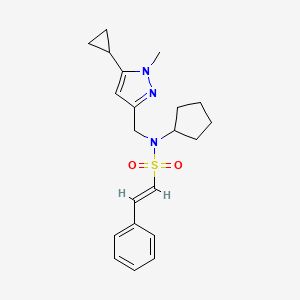
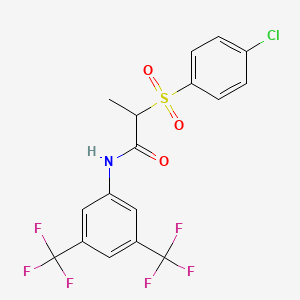

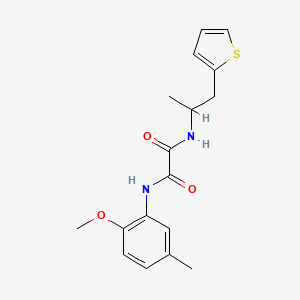


![N-(2-chloro-4-fluorophenyl)-5-(cyclopropylcarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2957633.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2957634.png)
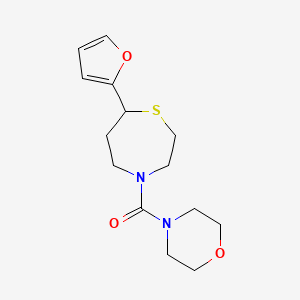
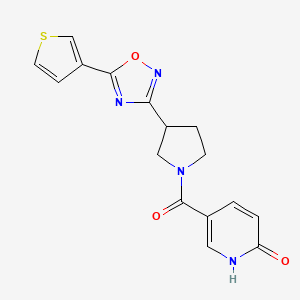

![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2957639.png)
![Methyl (E)-4-oxo-4-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]but-2-enoate](/img/structure/B2957640.png)
